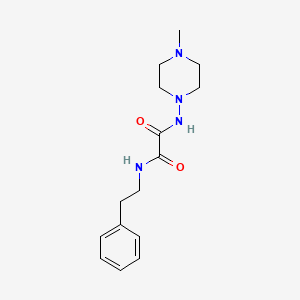

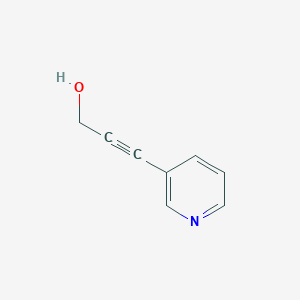

3-(3-Pyridyl)-2-propyn-1-ol

Übersicht

Beschreibung

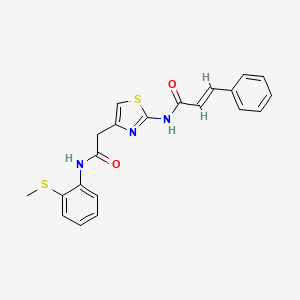

3-(3-Pyridyl)-2-propyn-1-ol is a compound that contains a pyridine ring. Pyridine is a basic heterocyclic organic compound similar to benzene, and it is often used as a precursor to agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. One approach involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . Another method involves the use of copper catalysis and activation by lithium fluoride or magnesium chloride . The synthesis of 2-substituted pyridines can be achieved by exchanging acetic anhydride for DMF in the second step .Molecular Structure Analysis

The molecular structure of pyridine derivatives can be analyzed using various techniques. For instance, the bond lengths of certain pyridine derivatives have been reported, such as an N4–N5 bond length of approximately 1.10 Å, a C3–N4 bond length of 1.48 to 1.51 Å, a C2–C3 bond length of 1.54 to 1.53 Å, and a C1–C2 bond length of 1.53 Å .Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. For instance, N-(3-pyridyl)nitramine can be rearranged under the influence of concentrated sulphuric acid, forming N-(3-pyridyl)hydroxylamine as an intermediate . Other reactions include the cross-coupling of aryl bromides with 2-pyridyl, 3-pyridyl aluminum reagents in the presence of Pd (OAc) 2 and (o-tolyl) 3 P .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be determined using various techniques. For example, bond lengths can be measured, and the stability of the compounds can be assessed .Wissenschaftliche Forschungsanwendungen

Self-Association Studies in Pyridylalkanols

- Research by Lomas, Adenier, and Cordier (2006) explored the self-association behavior of pyridylalkanols, including compounds similar to 3-(3-Pyridyl)-2-propyn-1-ol. They found these compounds can form open dimers, cyclic dimers, trimers, and tetramers, with variations based on the position and length of the alkyl chain. This study contributes to understanding the molecular interactions and self-association tendencies of such compounds in solutions (Lomas, Adenier, & Cordier, 2006).

Luminescence Properties in Metal Complexes

- A study by Burin et al. (2012) investigated the synthesis and luminescence properties of lithium, zinc, and scandium 1-(2-pyridyl)naphtholates, closely related to 3-(3-Pyridyl)-2-propyn-1-ol. These compounds were found to exhibit photoluminescent properties, and their application in OLED devices showed potential for blue-green emission, highlighting their utility in lighting and display technologies (Burin et al., 2012).

Application in Fluorescent Derivative Synthesis

- Research by Funayama, Satoh, and Miura (2005) demonstrated the use of similar compounds to 3-(3-Pyridyl)-2-propyn-1-ol in synthesizing fluorescent dihydrofuran derivatives. This involves a unique reaction process with promising applications in the development of new fluorescent materials (Funayama, Satoh, & Miura, 2005).

Catalysis and Polymerization

- A study by Lee et al. (2017) explored the catalytic activity of iron(III) complexes using ligands related to 3-(3-Pyridyl)-2-propyn-1-ol. They found these complexes to be effective catalysts in the ring-opening polymerization of ε-caprolactone, suggesting potential applications in polymer synthesis and industrial catalysis (Lee et al., 2017).

Novel Reactivity in Organic Synthesis

- Giomi, Alfini, and Brandi (2008) reported on the unique reactivity of 1-(2-pyridyl)-2-propen-1-ol, a compound structurally similar to 3-(3-Pyridyl)-2-propyn-1-ol. This reactivity was exploited for the metal-free reduction of nitro groups to amino functions in certain compounds, revealing a new pathway for functional group transformations in organic synthesis (Giomi, Alfini, & Brandi, 2008).

Wirkmechanismus

The mechanism of action of pyridine derivatives can vary depending on the specific compound and its biological activity. For instance, 9-(3-pyridyl) noscapine has been found to disrupt the structural integrity of tubulin without strongly inhibiting tubulin assembly, contributing to its antiproliferative activity .

Safety and Hazards

Zukünftige Richtungen

Research on pyridine derivatives is ongoing, with potential applications in various fields. For instance, pyridine derivatives have been studied for their potential role in cancer chemoprevention . Additionally, the development of new synthetic strategies and the exploration of novel biological activities of pyridine derivatives are areas of active research .

Eigenschaften

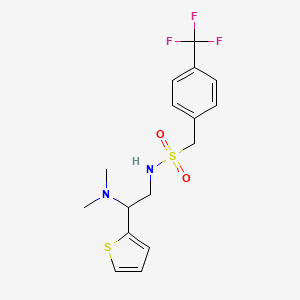

IUPAC Name |

3-pyridin-3-ylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5,7,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVLSQCXDBMEIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Pyridyl)-2-propyn-1-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2355112.png)

![N1-benzyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2355113.png)

![5-morpholino-10,11-dihydrocyclopenta[4',5']thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8(9H)-one](/img/structure/B2355115.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide](/img/structure/B2355116.png)

![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2355118.png)

![5-fluoro-6-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2355121.png)